![molecular formula C21H19N3O4 B605096 Sabizabulin CAS No. 1332881-26-1](/img/structure/B605096.png)
Sabizabulin
Overview
Description
Sabizabulin is a chemical compound belonging to the group of indole and imidazole derivatives. It was first reported in 2012 by Dalton, Li, and Miller . This compound is being studied as a mitotic inhibitor and chemotherapeutic agent, particularly in castration-resistant metastatic prostate cancer and SARS-CoV-2 (COVID-19) infections . It acts on microtubules, a component of the cytoskeleton, and has shown potential in inhibiting tumor growth and viral replication .
Preparation Methods
The synthesis of Sabizabulin involves several steps, starting with the preparation of the indole and imidazole derivatives. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods focus on optimizing the yield and purity of this compound through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Sabizabulin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions involve replacing one functional group with another, which can alter the compound’s properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacokinetics
Sabizabulin is not a substrate of P-glycoprotein, which is significant as overexpression of this protein can lead to resistance against conventional cancer therapies such as taxanes. Its oral bioavailability allows for convenient administration in clinical settings .
Clinical Trials Overview
This compound has been evaluated in multiple clinical trials for its efficacy in treating hospitalized patients with moderate to severe COVID-19 at high risk for acute respiratory distress syndrome (ARDS). A notable Phase 3 trial demonstrated a statistically significant reduction in mortality rates among patients treated with this compound compared to those receiving a placebo.
Key Findings
- Mortality Reduction : The Phase 3 study reported a 55.2% relative reduction in deaths (p=0.0042) among patients treated with this compound .
- Days in ICU : Patients receiving this compound spent 43% fewer days in the intensive care unit compared to the placebo group (p=0.0013) .
- Mechanical Ventilation : There was a 49% relative reduction in days on mechanical ventilation (p=0.0013) .
- Safety Profile : this compound was well tolerated, with lower incidences of adverse events compared to placebo .
Data Summary Table
Endpoint | This compound Group | Placebo Group | Relative Reduction (%) | p-value |
---|---|---|---|---|
Mortality Rate (Day 60) | 20.2% | 45.1% | 55.2% | 0.0042 |
Days in ICU | Reduced by 43% | - | - | 0.0013 |
Days on Mechanical Ventilation | Reduced by 49% | - | - | 0.0013 |
Days in Hospital | Reduced by 26% | - | - | 0.0277 |
Treatment of Castration-Resistant Prostate Cancer
This compound is also being investigated for its potential efficacy against castration-resistant prostate cancer. Initial studies indicate promising outcomes regarding tumor response and safety.
Clinical Insights
In early-phase trials, chronic oral dosing of this compound showed preliminary antitumor activity, suggesting its potential as a viable treatment option for patients with advanced prostate cancer . The favorable safety profile observed supports further investigation into its long-term use.
Case Study: COVID-19 Treatment Efficacy
In a multicenter randomized controlled trial involving 204 patients , the results indicated that this compound significantly improved survival rates among those at high risk for ARDS:
- Patient Demographics : The study included patients aged 40-80 years with moderate to severe COVID-19.
- Treatment Regimen : Participants received either 9 mg of this compound daily or placebo for up to 21 days .
The trial was halted early due to clear efficacy signals, highlighting this compound's potential as a critical intervention during the pandemic .
Case Study: Prostate Cancer Treatment
In ongoing studies focusing on castration-resistant prostate cancer, this compound has demonstrated:
Mechanism of Action
Sabizabulin exerts its effects by binding to the colchicine binding site on the beta subunit of tubulin and a novel site on the alpha subunit. This binding causes the depolymerization of microtubules and prevents their polymerization . By inhibiting mitotic spindle formation, this compound directly inhibits the mitosis of tumor cells and endothelial cells attempting to form new blood vessels . Additionally, it inhibits the transport of viral particles, including SARS-CoV-2, and the release of pro-inflammatory cytokines .
Comparison with Similar Compounds
Sabizabulin is unique compared to other similar compounds due to its dual antiviral and anti-inflammatory activities. Similar compounds include:
Paclitaxel: A widely used chemotherapeutic agent that also targets microtubules but has different binding sites and mechanisms of action.
Colchicine: Another microtubule inhibitor with a different binding site and clinical applications.
Docetaxel: Similar to paclitaxel, it targets microtubules but has different pharmacokinetic properties.
This compound’s oral bioavailability and ability to overcome P-glycoprotein-mediated resistance make it a promising alternative to these compounds .
Biological Activity
Sabizabulin, an orally bioavailable compound, has emerged as a significant agent in the treatment of various conditions, particularly in oncology and infectious diseases like COVID-19. Its primary mechanism involves disrupting microtubule dynamics, which is crucial for cell division and intracellular transport. This article delves into the biological activity of this compound, focusing on its efficacy in cancer treatment and its role in managing severe COVID-19.
This compound targets the colchicine binding site on β-tubulin, leading to the inhibition of microtubule polymerization. This disruption affects both rapidly dividing cancer cells and viral replication processes, making it a dual-action agent with anti-cancer and antiviral properties.
Key Mechanisms:
- Microtubule Disruption : Prevents mitotic spindle formation, leading to cell cycle arrest.
- Anti-inflammatory Effects : Reduces cytokine production, thereby mitigating inflammatory responses associated with viral infections.
Clinical Efficacy in Cancer Treatment
Recent studies have highlighted this compound's potential as an alternative to traditional taxanes in treating HER2+ breast cancer. The compound has demonstrated potent anti-proliferative effects with low nanomolar IC50 values.
In Vitro Studies
- Cell Lines : this compound was tested on HER2+ breast cancer cell lines (e.g., BT474, SKBR3).
- Results :
- IC50 values ranged from 8 to 9 nM.
- Induced apoptosis as evidenced by PARP and caspase-3 cleavage.
- Inhibited colony formation significantly compared to control groups.
In Vivo Studies
- Xenograft Models : this compound showed substantial tumor growth inhibition in both ER+/PR+/HER2+ and HER2+ metastatic patient-derived xenograft models.
- Efficacy Comparison : Comparable anti-metastatic efficacy to paclitaxel but with lower toxicity and favorable oral bioavailability .
Clinical Trials for COVID-19
This compound has also been evaluated for its effectiveness in treating hospitalized patients with moderate to severe COVID-19. A Phase 3 clinical trial demonstrated significant reductions in mortality rates among patients treated with this compound compared to those receiving placebo.
Phase 3 Trial Results
- Population : High-risk hospitalized adults.
- Primary Endpoint : 55.2% reduction in deaths (20.2% mortality in this compound group vs. 45.1% in placebo).
- Secondary Endpoints :
- 43% reduction in ICU days.
- 49% reduction in days on mechanical ventilation.
- 26% reduction in overall hospital stay.
- Safety Profile : this compound was well tolerated, with fewer adverse events compared to placebo .
Summary of Findings
Study Type | Condition | Key Findings |
---|---|---|
In Vitro | Breast Cancer | Low nanomolar IC50; induces apoptosis |
In Vivo | Breast Cancer | Significant tumor growth inhibition |
Phase 3 Trial | COVID-19 | 55.2% reduction in mortality; favorable safety |
Properties
IUPAC Name |
[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-26-17-8-12(9-18(27-2)20(17)28-3)19(25)16-11-23-21(24-16)14-10-22-15-7-5-4-6-13(14)15/h4-11,22H,1-3H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGVHOVEXMOLOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N2)C3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332881-26-1 | |
Record name | Sabizabulin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332881261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sabizabulin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L1JX37J5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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